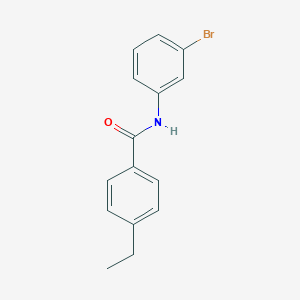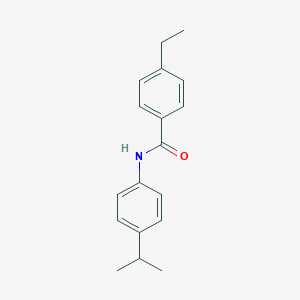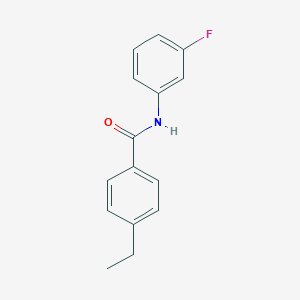![molecular formula C22H18O6 B290505 3-[(2-Methoxybenzoyl)oxy]phenyl 2-methoxybenzoate](/img/structure/B290505.png)
3-[(2-Methoxybenzoyl)oxy]phenyl 2-methoxybenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(2-Methoxybenzoyl)oxy]phenyl 2-methoxybenzoate, also known as OMBPE, is a chemical compound that has shown significant potential in scientific research applications. This compound is a member of the family of benzophenone derivatives and has been synthesized using various methods.
Mécanisme D'action
The mechanism of action of 3-[(2-Methoxybenzoyl)oxy]phenyl 2-methoxybenzoate is not fully understood. However, it is believed that the compound works by inhibiting the activity of specific enzymes in the human body. This inhibition leads to the disruption of various biochemical processes, ultimately resulting in the death of cancer cells.
Biochemical and Physiological Effects:
3-[(2-Methoxybenzoyl)oxy]phenyl 2-methoxybenzoate has been shown to have various biochemical and physiological effects. It has been found to induce apoptosis, or programmed cell death, in cancer cells. 3-[(2-Methoxybenzoyl)oxy]phenyl 2-methoxybenzoate has also been shown to inhibit the growth and proliferation of cancer cells. Additionally, 3-[(2-Methoxybenzoyl)oxy]phenyl 2-methoxybenzoate has been found to have antioxidant properties, which can help protect cells from damage caused by free radicals.
Avantages Et Limitations Des Expériences En Laboratoire
3-[(2-Methoxybenzoyl)oxy]phenyl 2-methoxybenzoate has several advantages for lab experiments. It is relatively easy to synthesize and has a high yield. Additionally, 3-[(2-Methoxybenzoyl)oxy]phenyl 2-methoxybenzoate has shown promising results in various scientific research applications. However, there are also limitations to the use of 3-[(2-Methoxybenzoyl)oxy]phenyl 2-methoxybenzoate in lab experiments. For example, the compound has limited solubility in water, which can make it difficult to work with in certain experiments.
Orientations Futures
There are several future directions for the research on 3-[(2-Methoxybenzoyl)oxy]phenyl 2-methoxybenzoate. One potential direction is the development of new drugs that target specific enzymes in the human body. Additionally, further research is needed to fully understand the mechanism of action of 3-[(2-Methoxybenzoyl)oxy]phenyl 2-methoxybenzoate. This understanding could lead to the development of more effective treatments for cancer. Finally, more research is needed to explore the potential uses of 3-[(2-Methoxybenzoyl)oxy]phenyl 2-methoxybenzoate in other scientific research applications.
Méthodes De Synthèse
The synthesis of 3-[(2-Methoxybenzoyl)oxy]phenyl 2-methoxybenzoate can be achieved through various methods. One of the most commonly used methods involves the reaction between 3-hydroxyphenyl 2-methoxybenzoate and 2-methoxybenzoyl chloride in the presence of a base such as triethylamine. This reaction results in the formation of 3-[(2-Methoxybenzoyl)oxy]phenyl 2-methoxybenzoate with a high yield.
Applications De Recherche Scientifique
3-[(2-Methoxybenzoyl)oxy]phenyl 2-methoxybenzoate has shown significant potential in scientific research applications. It has been used as a photosensitizer in photodynamic therapy, a technique used to treat cancer. 3-[(2-Methoxybenzoyl)oxy]phenyl 2-methoxybenzoate has also been used in the development of new drugs that target specific enzymes in the human body.
Propriétés
Formule moléculaire |
C22H18O6 |
|---|---|
Poids moléculaire |
378.4 g/mol |
Nom IUPAC |
[3-(2-methoxybenzoyl)oxyphenyl] 2-methoxybenzoate |
InChI |
InChI=1S/C22H18O6/c1-25-19-12-5-3-10-17(19)21(23)27-15-8-7-9-16(14-15)28-22(24)18-11-4-6-13-20(18)26-2/h3-14H,1-2H3 |
Clé InChI |
HGOWKOZVJIPMEP-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1C(=O)OC2=CC(=CC=C2)OC(=O)C3=CC=CC=C3OC |
SMILES canonique |
COC1=CC=CC=C1C(=O)OC2=CC(=CC=C2)OC(=O)C3=CC=CC=C3OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-chloro-3-[(cyclopropylcarbonyl)amino]-N-isobutylbenzamide](/img/structure/B290422.png)




![N-[4-(dimethylamino)phenyl]-4-ethylbenzamide](/img/structure/B290431.png)
![N-[4-(diethylamino)phenyl]-4-ethylbenzamide](/img/structure/B290432.png)






